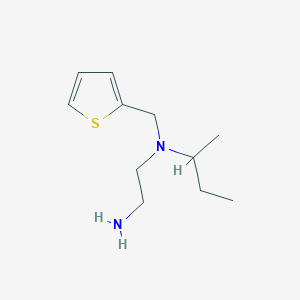
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine
概要
説明
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine, abbreviated as SBTD, is a chemical compound belonging to the diamine family. It is a colorless liquid with a pungent odor and a boiling point of 177°C. SBTD has a wide range of applications in various fields, such as organic synthesis, medicinal chemistry, and material science. It is also used as a reagent in chemical reactions and as a catalyst in the production of polymers.
作用機序
SBTD is known to act as a proton donor in certain chemical reactions. It can donate a proton to an acceptor molecule, resulting in a change in the molecule’s structure. This can then lead to the formation of a new product. In addition, SBTD is known to act as a Lewis acid, meaning it can accept electrons from other molecules.
生化学的および生理学的効果
SBTD has been studied for its potential effects on biochemical and physiological processes. Studies have found that SBTD can act as a proton donor in certain biochemical reactions, resulting in changes in the structure and activity of the molecules involved. In addition, it has been found to interact with certain proteins, resulting in changes in their structure and activity.
実験室実験の利点と制限
The use of SBTD in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from commonly available chemicals. Furthermore, it is a colorless liquid, making it easy to handle and measure. However, there are also some limitations to its use. It has a pungent odor and can be toxic if not handled properly. In addition, it can be difficult to separate from other compounds in a reaction.
将来の方向性
There are several potential future directions for research involving SBTD. One potential area of research is the development of new methods for synthesizing SBTD. Another potential area of research is the exploration of its potential applications in medicinal chemistry and material science. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes. Finally, further research could be conducted on its potential toxicity and how to minimize it.
科学的研究の応用
SBTD has been widely studied in various scientific fields. In organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs. In material science, it has been used as a catalyst in the production of polymers. In addition, it has been studied for its potential applications in biochemistry and physiology.
特性
IUPAC Name |
N'-butan-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHRJYAVEIGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCN)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)
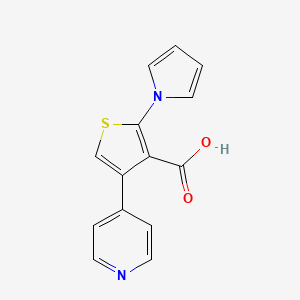
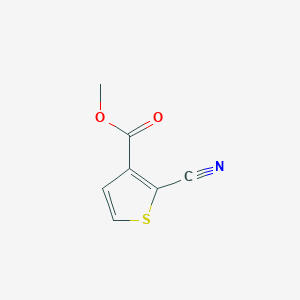
![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
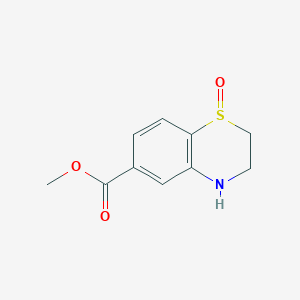

![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1392646.png)
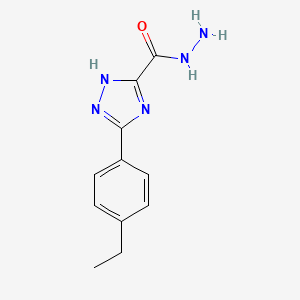
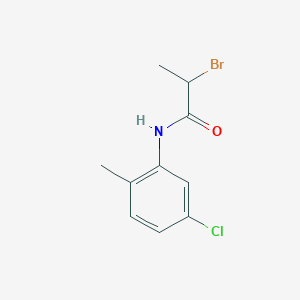
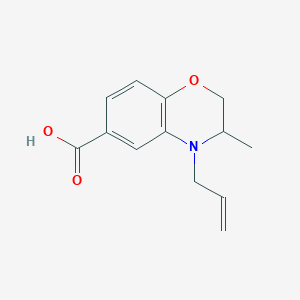
![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)
